molecular formula C17H14BrN5O B2356476 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380087-03-4

2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No.: B2356476
CAS No.: 2380087-03-4
M. Wt: 384.237
InChI Key: XCVHOAFFYCUHNO-UHFFFAOYSA-N
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Description

2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromopyrimidine moiety, an azetidine ring, and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling Reactions: The bromopyrimidine and azetidine intermediates are then coupled with a phenylpyridazinone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites, while the azetidine ring and phenyl group contribute to the overall binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)acetonitrile
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is unique due to its combination of a bromopyrimidine moiety, an azetidine ring, and a phenylpyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c18-13-8-19-17(20-9-13)22-10-14(11-22)23-16(24)7-6-15(21-23)12-4-2-1-3-5-12/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHOAFFYCUHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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